(+/-)-trans-N-Boc-4-methyl-pipecolinic acid
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Overview
Description
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a derivative of pipecolinic acid, which is a six-membered ring containing a nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the pipecolinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:
Protection of the Nitrogen Atom: The nitrogen atom of pipecolinic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pipecolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation at the 4-Position: The protected pipecolinic acid is then subjected to a methylation reaction to introduce a methyl group at the 4-position. This can be accomplished using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other positions on the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pipecolinic Acid: The parent compound without the Boc protecting group and methyl substitution.
N-Boc-Pipecolinic Acid: Similar compound with only the Boc protecting group.
4-Methyl-Pipecolinic Acid: Similar compound with only the methyl substitution.
Uniqueness
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is unique due to the combination of the Boc protecting group and the methyl substitution at the 4-position. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560843 |
Source
|
Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-83-6 |
Source
|
Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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